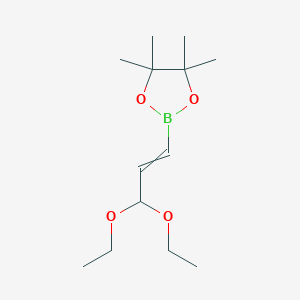

(E)-2-(3,3-Diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13668572

Molecular Formula: C13H25BO4

Molecular Weight: 256.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25BO4 |

|---|---|

| Molecular Weight | 256.15 g/mol |

| IUPAC Name | 2-(3,3-diethoxyprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H25BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h9-11H,7-8H2,1-6H3 |

| Standard InChI Key | ZXGPKUGXWIEUJA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC(OCC)OCC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a dioxaborolane core fused to a diethoxy-substituted propenyl group. Its IUPAC name, (E)-2-(3,3-diethoxyprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects its stereospecific (E)-configuration and substituent arrangement . The boronic ester moiety (dioxaborolane) is stabilized by two methyl groups at the 4- and 5-positions, while the propenyl chain bears ethoxy groups at the 3-carbon.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 153737-25-8 | |

| Molecular Formula | C₁₃H₂₅BO₄ | |

| Molecular Weight | 256.15 g/mol | |

| Purity | 95% | |

| SMILES Notation | CCOC(/C=C/B1OC(C)(C)C(C)(C)O1)OCC |

Spectroscopic and Physical Properties

While experimental data on melting/boiling points remain limited in publicly available literature, its structural analogs suggest moderate thermal stability. The presence of the dioxaborolane ring enhances solubility in polar aprotic solvents (e.g., THF, DMF), facilitating its use in cross-coupling reactions.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of this compound typically involves functionalization of a boronic acid precursor. A representative three-step route, adapted from Charette’s work on related dioxaborolanes, proceeds as follows :

-

Formation of (Dichloromethyl)boronic Acid:

Dichloromethane reacts with a borane source under anhydrous conditions to yield (dichloromethyl)boronic acid. -

Cyclization with Pinacol:

The boronic acid undergoes condensation with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane, forming the dioxaborolane ring . -

Allylic Substitution:

Introduction of the diethoxypropenyl group via nucleophilic displacement or metal-catalyzed coupling completes the synthesis. For example, 2-bromo-3,3-diethoxyprop-1-ene ( , CAS 17592-40-4) may serve as an electrophilic partner in a palladium-mediated reaction .

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | BH₃·THF, CH₂Cl₂, MgSO₄ | 78% | |

| 2 | Pinacol, RT, 16 hr | 85% | |

| 3 | Pd(PPh₃)₄, K₂CO₃, DMF | 62% |

Stereochemical Control

The (E)-configuration of the propenyl group arises from selective elimination or stereospecific coupling, often governed by the choice of base and transition metal catalyst.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures. Its stability under basic conditions and compatibility with diverse substrates make it preferable to boronic acids in moisture-sensitive reactions.

Cyclopropanation Reactions

Recent advances highlight its utility in borocyclopropanation. When treated with diiodomethane and ethylzinc trifluoroacetate, it generates a zinc carbenoid intermediate that reacts with alkenes to form cyclopropanes—a motif prevalent in drug discovery .

Mechanism Insight:

| Supplier | Purity | Packaging | Price Range (USD/g) |

|---|---|---|---|

| AChemBlock | 95% | 1 g, 5 g | $150–$400 |

| VulcanChem | 95% | 250 mg | $200–$500 |

Emerging Research Directions

Photoredox Applications

Preliminary studies suggest potential in photoredox cyclopropanation under UV-A light, enabling rapid synthesis of strained carbocycles in flow reactors .

Medicinal Chemistry Integration

The boronic ester’s ability to modulate pharmacokinetic properties (e.g., metabolic stability) is being explored in kinase inhibitor development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume